molecular formula C15H22O3 B1293767 4-Octyloxybenzoic acid CAS No. 2493-84-7

4-Octyloxybenzoic acid

Cat. No. B1293767
CAS RN: 2493-84-7
M. Wt: 250.33 g/mol
InChI Key: IALWCYFULVHLEC-UHFFFAOYSA-N
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Patent
US05424005

Procedure details

After 4-n-octyloxybenzoic acid (11 g) and an excessive amount of thionyl chloride were heated under refluxing for 6 hours, unaltered thionyl chloride was distilled off to obtain 4-n-octyloxybenzoic acid chloride.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:18]=[CH:17][C:13]([C:14](O)=[O:15])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].S(Cl)([Cl:21])=O>>[CH2:1]([O:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([Cl:21])=[O:15])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
unaltered thionyl chloride was distilled off

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.